2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester is a chemical compound with the molecular formula C10H20O2Si and a molecular weight of 200.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester involves the esterification of 2-Propenoic acid, 2-methyl- with (1,1-dimethylethyl)dimethylsilyl chloride under specific reaction conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: This compound is utilized in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, (1,1-dimethylethyl)dimethylsilyl ester can be compared with similar compounds such as:
tert-Butyl methacrylate: Similar in structure but lacks the dimethylsilyl group.
Methacrylic acid, tert-butyl ester: Another ester derivative with different substituents.
Methylacrylic acid, tert-butyl ester: Similar ester but with a different alkyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-8(2)9(11)12-13(6,7)10(3,4)5/h1H2,2-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNLASIEYTWMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547322 | |
Record name | tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105040-99-1 | |
Record name | tert-Butyl(dimethyl)silyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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